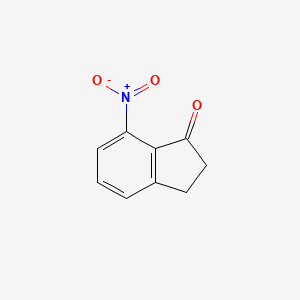

7-Nitro-1-Indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWINZISCEKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662668 | |

| Record name | 7-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183061-37-2 | |

| Record name | 7-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 7-Nitro-1-Indanone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from analogous structures to offer a robust technical summary.

Molecular Identity and Physicochemical Properties

This compound is a derivative of 1-indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring. The "7-nitro" designation indicates the presence of a nitro group (-NO₂) at position 7 of the indanone core structure.

Table 1: Molecular Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 7-nitro-2,3-dihydro-1H-inden-1-one | [1] |

| CAS Number | 183061-37-2 | [1] |

| Chemical Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| InChI | 1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2 | [1] |

| InChIKey | FFNWINZISCEKBH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(=O)C2=C(C=CC=C2N(=O)[O])C1 |

Synthesis and Characterization Workflow

The characterization of this compound follows a logical progression from synthesis to structural confirmation using various spectroscopic techniques.

References

7-Nitro-1-Indanone: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Nitro-1-Indanone, a key chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a nitro-substituted derivative of 1-indanone. Its physical characteristics are crucial for its handling, reaction setup, and purification. While experimental data for some properties of the 7-nitro isomer are not widely published, predictions and data from related isomers offer valuable insights.

General Information

| Property | Value | Source |

| IUPAC Name | 7-nitro-2,3-dihydro-1H-inden-1-one | [1] |

| Synonyms | This compound, 7-nitroindan-1-one | [1][2] |

| CAS Number | 183061-37-2 | [1][3] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Expected to be a yellow crystalline solid | [4] |

Thermal and Density Properties

Specific experimental data for the melting and boiling points of this compound are limited in publicly available literature. Therefore, predicted values and data for isomeric and parent compounds are provided for comparison.

| Property | This compound | 6-Nitro-1-Indanone (Isomer) | 1-Indanone (Parent Compound) | Source |

| Melting Point | Data not available | 71-73 °C | 38-42 °C | [4][5] |

| Boiling Point | 335.4 ± 31.0 °C (Predicted) | 332.0 ± 31.0 °C (Predicted) | 243-245 °C (Experimental) | [1][4][5] |

| Density | 1.396 ± 0.06 g/cm³ (Predicted) | 1.396 ± 0.06 g/cm³ (Predicted) | 1.103 g/mL at 25 °C (Experimental) | [1][4][5] |

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The parent compound, 1-indanone, is moderately soluble in polar solvents, but the nitro group may decrease water solubility. |

| Ethanol | Soluble | 6-Nitro-1-indanone is reported to be soluble in ethanol. |

| Dimethylformamide (DMF) | Soluble | 6-Nitro-1-indanone is reported to be soluble in DMF. |

| Dichloromethane (DCM) | Soluble | 6-Nitro-1-indanone is reported to be soluble in DCM. |

| Hexane | Likely soluble | The parent compound, 1-indanone, shows good solubility in non-polar solvents. |

| Benzene | Likely soluble | The parent compound, 1-indanone, shows good solubility in non-polar solvents. |

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination (for High-Boiling Solids)

For solids with high boiling points, the determination is typically carried out under reduced pressure to prevent decomposition. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid at atmospheric pressure, and can be adapted for high-boiling solids that melt before boiling.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the molten sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

-

Temperature Reading: The temperature is allowed to fall. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

-

Sample and Solvent Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified based on the observation:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized batch of a chemical compound like this compound.

Caption: Workflow for the physical characterization of this compound.

References

7-Nitro-1-Indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical and physical properties of 7-Nitro-1-Indanone. It includes available experimental and predicted data, representative experimental protocols, and insights into its potential reactivity and biological significance based on related compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a nitro-substituted derivative of 1-indanone. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available from chemical suppliers, much of the physical data, such as boiling point and density, are predicted values and should be treated as estimates until experimental verification.

| Property | Value | Source |

| CAS Number | 183061-37-2 | [1][2][3] |

| Molecular Formula | C₉H₇NO₃ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1][2][3] |

| IUPAC Name | 7-nitro-2,3-dihydro-1H-inden-1-one | [2] |

| Melting Point | Data not available | |

| Boiling Point | 335.4 ± 31.0 °C (Predicted) | [4] |

| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[5] Based on the parent compound, 1-indanone, it is expected to be more soluble in organic solvents than in water.[2] | |

| Appearance | Expected to be a yellow crystalline solid, similar to other nitro-indanone derivatives.[5] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the electron-withdrawing nitro group and the carbonyl group, leading to downfield shifts. The methylene protons of the five-membered ring will likely appear as two triplets.

-

Aromatic Protons (H-4, H-5, H-6): Expected in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the nitro and carbonyl groups.

-

Methylene Protons (H-2, H-3): The two CH₂ groups are expected to appear as triplets in the aliphatic region, likely between δ 2.5 and 3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C-1): Expected to be the most downfield signal, typically in the range of δ 190-205 ppm.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-7) will be significantly shifted.

-

Aliphatic Carbons (C-2, C-3): These methylene carbons will be found in the upfield region of the spectrum, typically between δ 20-40 ppm.

A predicted ¹³C NMR spectrum for a nitro-indanone derivative in water suggests peaks around these regions, though the specific substitution pattern is not defined.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

-

C=O Stretch (Ketone): A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong bands are anticipated: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1300-1350 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will be observed below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the parent ion.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a representative procedure can be outlined based on the well-established intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid. This is a common and effective method for the synthesis of various indanones.[7][8]

Representative Synthesis of a Nitro-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes a general method that could be adapted for the synthesis of this compound, likely starting from 3-(2-nitrophenyl)propanoic acid.

Materials:

-

3-(2-nitrophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or an alternative dehydrating agent/Lewis acid (e.g., triflic acid)

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-nitrophenyl)propanoic acid in anhydrous dichloromethane.

-

Reagent Addition: While stirring, slowly add an excess of polyphosphoric acid to the solution. The amount of PPA will need to be optimized, but a 10:1 weight ratio to the starting material is a common starting point.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitro-indanone.

Workflow Diagram:

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the aromatic nitro group, and the active methylene protons at the C-2 position.

-

Ketone Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-nitro-1-indanol), reductive amination, and aldol-type condensations at the alpha-position.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, which would open up a wide range of further chemical modifications, including diazotization and subsequent Sandmeyer-type reactions.

-

Alpha-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation, acylation, and condensation reactions.

The indanone scaffold is a "privileged structure" in medicinal chemistry, and various derivatives have shown a broad range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[7][9][10][11] The presence of the nitro group could modulate these activities or introduce new pharmacological properties.

Potential Biological Activity and Signaling Pathways

Indanone derivatives have been reported to act as:

-

Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-κB and MAPK.[12][13][14]

-

Anticancer agents: By inducing apoptosis and cell cycle arrest in various cancer cell lines.[11]

-

Neuroprotective agents: Notably, the drug Donepezil, used for the treatment of Alzheimer's disease, contains an indanone moiety and acts as an acetylcholinesterase inhibitor.[9]

The nitroaromatic group is also a common feature in various bioactive molecules, and its presence in the 7-position of the indanone scaffold could influence the compound's interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of similar compounds, this compound could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism of action where an indanone derivative inhibits the NF-κB signaling pathway.

Safety Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with any chemical. The information provided is based on publicly available data and may not be exhaustive. Experimental validation of predicted properties is recommended.

References

- 1. This compound | 183061-37-2 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 183061-37-2 [sigmaaldrich.com]

- 4. This compound CAS#: 183061-37-2 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740) [np-mrd.org]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

Synthesis of 7-Nitro-1-Indanone from 3-(3-Nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-nitro-1-indanone from 3-(3-nitrophenyl)propanoic acid. This transformation is achieved through an intramolecular Friedel-Crafts acylation, a powerful method for the formation of cyclic ketones. However, the presence of the strongly deactivating nitro group on the aromatic ring presents significant challenges to this reaction. This document outlines the theoretical basis, potential experimental protocols, and key considerations for successfully achieving this synthesis.

Reaction Overview: Intramolecular Friedel-Crafts Acylation

The core of this synthesis is the intramolecular Friedel-Crafts acylation of 3-(3-nitrophenyl)propanoic acid. In this reaction, the carboxylic acid is converted to a more reactive acylating agent, typically an acylium ion, in the presence of a strong acid catalyst. This electrophile then attacks the aromatic ring to form the five-membered ring of the indanone system.

The reaction can proceed via two main pathways:

-

Direct Cyclization of the Carboxylic Acid: This is a more atom-economical and environmentally friendly approach, but it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.

-

Cyclization of the Acyl Chloride: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which can then undergo cyclization under milder conditions. While often more efficient, this route generates corrosive byproducts.

A critical challenge in this specific synthesis is the deactivating effect of the nitro group on the aromatic ring. The nitro group withdraws electron density, making the ring less nucleophilic and therefore less susceptible to electrophilic attack by the acylium ion. This can lead to low yields or the need for very forcing reaction conditions.

Experimental Protocols

While a specific, optimized protocol for the synthesis of this compound from 3-(3-nitrophenyl)propanoic acid is not widely reported in the literature, the following methodologies, based on general procedures for intramolecular Friedel-Crafts acylations of deactivated substrates, can serve as a starting point for experimental investigation.

Method A: Direct Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations due to its strong dehydrating and acidic properties.[1][2][3]

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-nitrophenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (10-20 times the weight of the starting material).

-

Heat the mixture with stirring to a temperature in the range of 80-120 °C. The optimal temperature will need to be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid product can be collected by filtration, washed with water until the washings are neutral, and then washed with a cold, dilute sodium bicarbonate solution to remove any unreacted starting material.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Method B: Cyclization via the Acyl Chloride with a Lewis Acid Catalyst

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Step 1: Formation of 3-(3-Nitrophenyl)propanoyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-(3-nitrophenyl)propanoyl chloride in an anhydrous solvent (e.g., DCM or carbon disulfide) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction may require heating to proceed.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

Due to the lack of specific literature data for this exact transformation, the following table presents a general overview of expected outcomes based on similar reactions. Actual yields may vary significantly and will require experimental optimization.

| Parameter | Method A (PPA) | Method B (Acyl Chloride/AlCl₃) |

| Catalyst | Polyphosphoric Acid | Aluminum Chloride |

| Temperature | 80-120 °C | 0 °C to reflux |

| Reaction Time | 2-24 hours | 1-12 hours |

| Expected Yield | Low to moderate | Low to moderate |

| Purity | Requires significant purification | Requires significant purification |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflows for the two proposed synthetic methods.

Regioselectivity

The intramolecular Friedel-Crafts acylation of 3-(3-nitrophenyl)propanoic acid can potentially yield two regioisomers: this compound and 5-nitro-1-indanone. The nitro group at the 3-position deactivates the ortho (positions 2 and 4) and para (position 6) positions to the greatest extent. The meta position (position 5) is the least deactivated. Therefore, electrophilic attack is most likely to occur at the less hindered and less deactivated position 2, leading to the formation of This compound as the major product. However, the formation of the 5-nitro isomer as a minor byproduct cannot be ruled out and should be considered during product analysis and purification.

Conclusion

The synthesis of this compound from 3-(3-nitrophenyl)propanoic acid is a challenging yet feasible transformation. The strong deactivating effect of the nitro group necessitates the use of potent acid catalysts and potentially harsh reaction conditions. The direct cyclization with polyphosphoric acid and the two-step procedure via the acyl chloride are viable starting points for experimental optimization. Careful control of reaction parameters and thorough purification are crucial for obtaining the desired product. Further research and process development are required to establish a high-yielding and scalable synthesis for this valuable compound.

References

Spectroscopic Analysis of 7-Nitro-1-Indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Nitro-1-Indanone, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H-6 |

| ~7.85 | d | 1H | H-4 |

| ~7.50 | t | 1H | H-5 |

| ~3.20 | t | 2H | H-2 |

| ~2.80 | t | 2H | H-3 |

Note: The predicted chemical shifts for the aromatic protons are based on the substituent effects of the nitro group and the carbonyl group on the indanone scaffold. The deshielding effect of the nitro group is expected to shift the ortho (H-6) and para (H-4) protons downfield, while the meta (H-5) proton will be less affected. Coupling constants (J) for the aromatic region are expected to be in the range of 7.5-8.5 Hz for ortho coupling and 1.5-2.5 Hz for meta coupling. The aliphatic protons at positions 2 and 3 are expected to appear as triplets with a coupling constant of approximately 6.0-7.0 Hz.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C-1 (C=O) |

| ~152.0 | C-7a |

| ~148.0 | C-7 |

| ~136.0 | C-5 |

| ~130.0 | C-3a |

| ~128.0 | C-6 |

| ~124.0 | C-4 |

| ~36.0 | C-3 |

| ~26.0 | C-2 |

Note: The chemical shifts are estimated based on the known spectrum of 1-indanone and the expected electronic effects of the nitro group on the aromatic ring. The carbonyl carbon (C-1) is predicted to be the most downfield signal. The carbons attached to the nitro group (C-7) and the adjacent quaternary carbon (C-7a) are also expected to be significantly downfield.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H | Stretching |

| ~1715 | Strong | Ketone (C=O) | Stretching |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C | Stretching |

| ~1530 | Strong | Nitro (N-O) | Asymmetric Stretching |

| ~1350 | Strong | Nitro (N-O) | Symmetric Stretching |

Note: The presence of a strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl group in a five-membered ring conjugated with an aromatic system. The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the nitro group.

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation

| m/z | Predicted Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 149 | [M - CO]⁺ |

| 131 | [M - NO₂]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The molecular ion peak is expected at m/z 177. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO). For nitroaromatic compounds, the loss of the nitro group (NO₂) is also a characteristic fragmentation.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

-

A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 7-Nitro-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Nitro-1-Indanone, a key intermediate in various synthetic processes. Understanding the solubility of this compound is critical for its effective use in research, development, and manufacturing. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and provides context regarding its potential biological relevance.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the performance of a compound in various applications, from chemical reactions to biological assays. For a solid compound like this compound, solubility is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of the solute and the solvent, temperature, and pH.

In drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can lead to challenges in formulation, absorption, and ultimately, clinical utility.

Physicochemical Properties of Nitro-Indanones

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility characteristics based on its structure and data from closely related analogs, such as 4-Nitro-1-indanone and 6-Nitro-1-indanone. The presence of the polar nitro group and the carbonyl group, combined with the non-polar indane ring system, results in a molecule with moderate polarity.

Table 1: Qualitative Solubility of Nitro-Indanone Analogs

| Compound | Water | Ethanol | Acetone | Chloroform | Dimethylformamide (DMF) | Dichloromethane (DCM) |

| 4-Nitro-1-indanone | Limited | Good | Good | Good | - | - |

| 6-Nitro-1-indanone | - | Soluble | - | - | Soluble | Soluble |

| This compound (Predicted) | Low | Soluble | Soluble | Soluble | Soluble | Soluble |

Data for 4-Nitro-1-indanone and 6-Nitro-1-indanone is based on available literature. The solubility for this compound is predicted based on structural similarity.[1][2]

The data suggests that nitro-indanones generally exhibit good solubility in common organic solvents and limited solubility in aqueous solutions. This is consistent with the molecular structure, where the organic scaffold dominates the overall physicochemical properties.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, standardized experimental protocols are essential. The following section details a robust method for determining the thermodynamic solubility of a solid compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

1. Principle: An excess of the solid compound is equilibrated with a specific solvent over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.

2. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

3. Procedure:

- Preparation of Standard Solutions: Prepare a stock solution of this compound of a known high concentration in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of standard solutions of decreasing concentrations for calibration.

- Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

- Solvent Addition: Add a known volume of the desired solvent to the vial.

- Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

- Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

- Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

- Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtrate. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

4. Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Potential Biological Relevance and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the indanone scaffold is a common feature in many biologically active molecules. Derivatives of 1-indanone have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities.

For instance, many indanone derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. Furthermore, some indanones have been shown to modulate key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and inflammation.

The following diagram illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for various therapeutic agents, including some indanone derivatives.

Caption: Generalized MAPK/ERK Signaling Pathway.

Conclusion

This technical guide provides foundational knowledge on the solubility of this compound for professionals in research and drug development. While quantitative solubility data remains sparse, the provided information on its predicted solubility, a detailed experimental protocol for its determination, and the context of the biological relevance of the indanone scaffold offer a solid starting point for its application. Accurate determination of its solubility in various solvent systems is a crucial step in unlocking its full potential in synthetic chemistry and pharmaceutical research.

References

An In-depth Technical Guide on the Basic Reactivity of 7-Nitro-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and characteristic reactions, supported by experimental protocols and spectroscopic data.

Introduction

This compound is a bicyclic aromatic ketone featuring a nitro group on the benzene ring. This substitution significantly influences the electron density of the aromatic system and the reactivity of the carbonyl group, making it a versatile precursor for the synthesis of various heterocyclic compounds and potential drug candidates. The indanone scaffold itself is present in numerous biologically active molecules, and the introduction of a nitro group offers a handle for further chemical modifications, such as reduction to an amine or nucleophilic aromatic substitution.[1][2]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely published in peer-reviewed literature, its basic properties can be inferred from supplier information and general knowledge of similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183061-37-2 | [3][4] |

| Molecular Formula | C₉H₇NO₃ | [3][5] |

| Molecular Weight | 177.16 g/mol | [4] |

| IUPAC Name | 7-nitro-2,3-dihydro-1H-inden-1-one | [3][5] |

| Appearance | Likely a solid | General Knowledge |

| Purity | Commercially available up to 97% | [3] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (3H) in the region δ 7.5-8.5 ppm. Two methylene groups (4H) appearing as triplets around δ 2.5-3.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around δ 190-200 ppm. Aromatic carbons between δ 120-150 ppm. Methylene carbons in the range of δ 25-40 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration around 1700-1720 cm⁻¹. N-O stretching vibrations for the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[6] Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 177. Fragmentation pattern would likely involve loss of NO₂, CO, and ethylene fragments. |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][7]

General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

The general strategy involves the cyclization of 3-(2-nitrophenyl)propanoic acid or its corresponding acyl chloride. The strong electron-withdrawing nature of the nitro group directs the electrophilic substitution to the position ortho to the alkyl chain.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(2-nitrophenyl)propanoic acid

This precursor can be synthesized via various established methods, for instance, through the malonic ester synthesis starting from 2-nitrobenzyl bromide.

Step 2: Conversion to 3-(2-nitrophenyl)propanoyl chloride

-

To a solution of 3-(2-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-(2-nitrophenyl)propanoyl chloride in an anhydrous solvent like dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Basic Reactivity of this compound

The reactivity of this compound is governed by the interplay between the electron-withdrawing nitro group and the carbonyl functional group.

Reactions at the Carbonyl Group

The carbonyl group of this compound is expected to undergo typical reactions of ketones, such as:

-

Reduction: Reduction of the carbonyl group with reducing agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 7-nitro-1-indanol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C1 position.

-

Condensation Reactions: Aldol-type condensation reactions can occur at the α-position (C2) to the carbonyl group under basic conditions. For example, condensation with aromatic aldehydes can lead to the formation of 2-benzylidene-7-nitro-1-indanones.[8]

Reactions involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities:

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 7-amino-1-indanone is a key intermediate for the synthesis of various derivatives.

-

Nucleophilic Aromatic Substitution (SNAAr): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, although the position of the nitro group is not optimal for activating the positions ortho and para to it.

Reactions at the α-Methylene Group

The methylene group at the C2 position is activated by the adjacent carbonyl group and can undergo deprotonation in the presence of a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalization at this position.

Applications in Drug Development

Indanone derivatives are known to possess a wide range of biological activities. The this compound scaffold can serve as a starting point for the development of novel therapeutic agents. For instance, the amino-indanones derived from the reduction of the nitro group are precursors to compounds with potential applications in treating neurodegenerative diseases, inflammation, and cancer.[1][9] The ability to functionalize the molecule at multiple positions allows for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The presence of both a carbonyl and a nitro group on the indanone framework provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its chemistry can be reliably predicted based on the well-established reactivity of the indanone scaffold and nitroaromatic compounds. Further research into the specific reactions and properties of this compound is warranted to fully exploit its synthetic potential.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Indanone - Wikipedia [en.wikipedia.org]

- 3. This compound | 183061-37-2 [sigmaaldrich.com]

- 4. This compound | 183061-37-2 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scienceopen.com [scienceopen.com]

- 9. benthamdirect.com [benthamdirect.com]

Potential Research Areas for 7-Nitro-1-Indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Nitro-1-indanone is a synthetic intermediate poised for significant exploration in drug discovery and development. While direct biological activity data for this specific compound is limited, its strategic importance lies in its role as a key building block for a diverse range of pharmacologically active molecules. The indanone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing promise in the treatment of neurodegenerative diseases, inflammation, and cancer. This guide outlines potential research avenues for this compound, providing a foundation for its application in the synthesis of novel therapeutics. By exploring the derivatization of this compound, researchers can tap into established and novel biological targets.

Chemical Properties and Synthesis

This compound is a stable crystalline solid. Its chemical structure consists of an indanone core with a nitro group at the 7-position of the aromatic ring.

| Property | Value |

| CAS Number | 183061-37-2 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1-indanone. A general experimental protocol is as follows:

Protocol: Nitration of 1-Indanone

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C) using an ice bath.

-

Nitrating Agent Preparation: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate, cooled vessel.

-

Addition: Add the nitrating mixture dropwise to the solution of 1-indanone while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This protocol can be adapted and optimized for scale and specific laboratory conditions.[1][2]

Potential Research Areas and Applications

The primary value of this compound lies in its potential to be readily converted into a variety of derivatives with significant therapeutic potential. The nitro group can be easily reduced to an amine, which then serves as a handle for further chemical modifications.

Neurodegenerative Diseases

The indanone scaffold is a core component of several compounds investigated for the treatment of Alzheimer's and Parkinson's diseases.[3]

Indanone derivatives have shown potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[4][5][6] Donepezil, a leading drug for Alzheimer's disease, features an indanone moiety.[3][7][8][9] 7-Amino-1-indanone, derived from this compound, can serve as a starting point for novel cholinesterase inhibitors.

Proposed Research Workflow:

Derivatives of 1-indanone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[10][11] Inhibition of MAO-B is a validated strategy for increasing dopamine levels in the brain, which is beneficial in Parkinson's disease. The amino group of 7-amino-1-indanone can be functionalized to interact with the active site of MAO-B.

Quantitative Data for Indanone Derivatives as MAO-B Inhibitors:

| Compound Class | IC₅₀ (µM) for MAO-B | Reference |

| C6-substituted indanones | 0.001 - 0.030 | [11] |

Anti-inflammatory Agents

Indanone derivatives have demonstrated anti-inflammatory properties.[2] The mechanism of action often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response.[12][13][14][15] Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Indanone derivatives could potentially inhibit this pathway at various points.

Anticancer Agents

The indanone scaffold has been explored for the development of anticancer agents.[1][2] Derivatives have shown cytotoxic activity against various cancer cell lines. A potential mechanism of action for some anticancer compounds is the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[16][17][18][19][20]

Signaling Pathway: PI3K/Akt in Cell Survival

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[19][20] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

Experimental Protocols for Derivative Synthesis

Reduction of this compound to 7-Amino-1-Indanone

Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (at a suitable pressure) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 7-amino-1-indanone, which can be further purified if necessary.[21]

Conclusion and Future Directions

This compound represents a versatile and valuable starting material for the synthesis of novel therapeutic agents. The established importance of the indanone scaffold in medicinal chemistry, coupled with the synthetic accessibility of a wide range of derivatives from the 7-amino intermediate, provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of novel derivatives targeting cholinesterases, monoamine oxidases, and key inflammatory and cancer-related signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these new chemical entities. The development of efficient and scalable synthetic routes will also be essential for translating promising lead compounds into clinical candidates.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new donepezil analogues and investigation of their effects on cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Nitro-1-Indanone via Friedel-Crafts Cyclization

Introduction

7-Nitro-1-indanone is a valuable carbocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The indanone core is present in numerous natural products and drug candidates.[1] This document provides detailed protocols for the synthesis of this compound through intramolecular Friedel-Crafts cyclization, a fundamental and widely used method for forming cyclic ketones.[1][2][3] The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The intramolecular Friedel-Crafts acylation is a powerful method for preparing 1-indanones.[4] However, the synthesis of this compound presents a challenge due to the presence of the nitro group, which is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution.[5][6] Consequently, the reaction requires carefully selected potent catalysts and potentially elevated temperatures to achieve successful cyclization.

Reaction Scheme

The synthesis involves the intramolecular cyclization of a 3-(3-nitrophenyl)propanoic acid precursor. The carboxylic acid is first activated, typically by conversion to its acyl chloride or through the use of a strong protic or Lewis acid, which then facilitates the ring-closing electrophilic aromatic substitution to yield the target indanone.

General Reaction:

Physicochemical and Safety Data

A summary of the key properties and safety information for the final product, this compound, is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183061-37-2 | [7][8] |

| Molecular Formula | C₉H₇NO₃ | [7] |

| Molecular Weight | 177.16 g/mol | N/A |

| Appearance | Pale solid | N/A |

| Purity | ≥97.0% | [7] |

| Storage Temp. | 0-8 °C | [7] |

| IUPAC Name | 7-nitro-2,3-dihydro-1H-inden-1-one | [7] |

Table 2: Safety Information for this compound [7]

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Experimental Protocols

Two common protocols for the Friedel-Crafts cyclization are presented below. Protocol A involves the formation of an acyl chloride intermediate, while Protocol B utilizes polyphosphoric acid for direct cyclization of the carboxylic acid.

Protocol A: Two-Step Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 3-(3-nitrophenyl)propanoic acid to its corresponding acyl chloride, which is then cyclized using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 1: Acyl Chloride Formation

-

To a solution of 3-(3-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous inert solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until gas evolution ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the conversion is complete, remove the excess reagent and solvent under reduced pressure to yield the crude 3-(3-nitrophenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Suspend a stoichiometric amount of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq) in anhydrous DCM under an inert atmosphere.[9]

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(3-nitrophenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-8 hours. The reaction requires heating due to the deactivating nitro group.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[5]

Protocol B: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol is a more direct, one-pot method where polyphosphoric acid (PPA) serves as both the solvent and the cyclizing agent.[2][3]

-

Place 3-(3-nitrophenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

-

Add polyphosphoric acid (PPA, typically 10-20 times the weight of the carboxylic acid). The P₂O₅ content of the PPA can influence regioselectivity in some indanone syntheses.[2]

-

Heat the mixture with stirring to 80-100 °C for 2-5 hours.

-

Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

-

After the reaction is complete, cool the mixture to room temperature (it will become very viscous).

-

Carefully pour the hot or warm mixture onto a large amount of crushed ice with vigorous stirring.

-

Allow the ice to melt completely. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with water.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary

The following table provides representative data for the characterization of this compound. Note that specific shifts and values may vary slightly based on the solvent and instrument used.

Table 3: Representative Characterization Data for this compound

| Analysis Method | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.60 (m, 3H, Ar-H), 3.20 (t, 2H, -CH₂-), 2.80 (t, 2H, -CH₂CO-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.0 (C=O), 152.0 (Ar-C), 145.0 (Ar-C-NO₂), 135.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-CH), 35.0 (-CH₂-), 25.0 (-CH₂CO-) |

| IR (KBr, cm⁻¹) | ν: 3100 (Ar C-H), 1715 (C=O), 1525 (asym N-O), 1350 (sym N-O), 810 (Ar C-H bend) |

| Mass Spec. (EI) | m/z (%): 177 (M⁺), 147, 131, 103, 77 |

(Note: The data in Table 3 is predicted/representative and should be confirmed by experimental analysis.)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 183061-37-2 [chemicalbook.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Synthesis of 7-Nitro-1-Indanone: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective nitration of 1-indanone. This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory setting. Adherence to all appropriate safety precautions is mandatory.

Reaction Scheme

The synthesis of this compound is achieved through the electrophilic nitration of 1-indanone using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is cooled to maintain selectivity and control the exothermic nature of the nitration.

Chemical Equation:

1-Indanone + HNO₃ (fuming) / H₂SO₄ (conc.) → this compound + H₂O

Experimental Protocol

This protocol is based on established methods for the nitration of aromatic ketones, adapted for the specific synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1-Indanone | 132.16 | 10.0 g | 0.0757 | >98% |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - | 95-98% |

| Fuming Nitric Acid | 63.01 | 6.0 mL | ~0.143 | >90% |

| Ice | - | As needed | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| Dichloromethane | 84.93 | As needed | - | ACS grade |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | ACS grade |

| Hexane | 86.18 | As needed | - | ACS grade |

| Ethyl Acetate | 88.11 | As needed | - | ACS grade |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-indanone (10.0 g, 0.0757 mol).

-

Dissolution and Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up upon dissolution. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL) to chilled concentrated sulfuric acid (10 mL). Caution: This mixing is highly exothermic and should be done slowly in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 1-indanone in sulfuric acid over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

A precipitate of the crude product should form. Allow the ice to melt completely.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product is a mixture of isomers, primarily the 5-nitro and 7-nitro isomers.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The 7-nitro isomer is typically the less polar of the two main products.

-

-

Characterization:

-

Collect the fractions containing the desired this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

-

Characterize the product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra. The expected yield of the purified this compound can vary, but yields in the range of 40-60% have been reported in similar nitration reactions of substituted aromatic ketones.

-

Data Presentation

| Parameter | Value |

| Starting Material | 1-Indanone |

| Product | This compound |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Theoretical Yield | 13.4 g |

| Appearance | Pale yellow solid |

| Melting Point | 118-120 °C (literature value) |

Note: The actual yield will depend on the successful separation of isomers.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The nitration of 1-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring of 1-indanone, and subsequent deprotonation to restore aromaticity. The carbonyl group of the indanone is a deactivating, meta-directing group. Therefore, nitration is expected to occur primarily at the 5- and 7-positions, which are meta to the carbonyl group. Steric hindrance may influence the ratio of the two isomers.

Caption: Reaction mechanism for the nitration of 1-indanone.

Applications of 7-Nitro-1-Indanone in Medicinal Chemistry: A Review of the Landscape and Future Potential

Disclaimer: Extensive literature searches for direct applications of 7-nitro-1-indanone in medicinal chemistry, including specific biological activity data, detailed experimental protocols for its use in assays, and established signaling pathways, did not yield specific results for this particular compound. The available information strongly suggests that this compound primarily serves as a versatile synthetic intermediate for the creation of a diverse range of more complex molecules with potential therapeutic applications.

This document, therefore, provides a comprehensive overview of the well-established applications of the broader 1-indanone scaffold in medicinal chemistry. It will explore the potential roles that the 7-nitro functional group could play in modulating biological activity and will present generalized protocols and data tables based on representative examples of substituted 1-indanone derivatives. This information is intended to guide researchers on the potential applications and synthetic utility of this compound in drug discovery and development.

Application Notes

The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional shape that can effectively interact with various biological targets. The chemical versatility of the 1-indanone ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

The introduction of a nitro group at the 7-position of the 1-indanone scaffold can be envisioned to influence its medicinal chemistry applications in several ways:

-